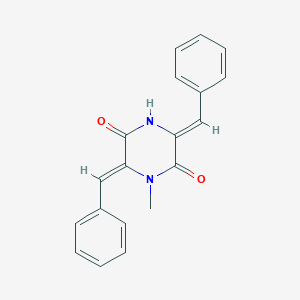

Piperafizine A

Descripción general

Descripción

Piperafizina A es un compuesto que pertenece a la clase de derivados de piperazina. La piperazina es un compuesto orgánico que consta de un anillo de seis miembros que contiene dos átomos de nitrógeno en posiciones opuestas en el anillo. Piperafizina A, al igual que otros derivados de piperazina, ha mostrado un potencial significativo en diversas aplicaciones científicas e industriales debido a sus propiedades químicas únicas.

Aplicaciones Científicas De Investigación

Piperafizina A tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como reactivo para la preparación de diversos compuestos orgánicos.

Biología: Se emplea en el estudio de procesos biológicos debido a su capacidad para formar sales cristalinas estables.

Industria: Se utiliza en el proceso de vulcanización del caucho y en el proceso de teñido e impresión de textiles.

Mecanismo De Acción

El mecanismo de acción de la Piperafizina A implica su interacción con objetivos moleculares y vías específicas. Como derivado de piperazina, actúa como agonista del receptor GABA. Piperafizina A se une directa y selectivamente a los receptores GABA de la membrana muscular, provocando la hiperpolarización de las terminaciones nerviosas y provocando una parálisis flácida del organismo diana .

Compuestos similares:

- Piperafizina B

- XR334

- Derivados de 2,5-dicetopiperazina

Comparación: Piperafizina A es única debido a su estructura molecular específica y la presencia de ciertos grupos funcionales que mejoran su actividad biológica. En comparación con compuestos similares como Piperafizina B y XR334, Piperafizina A ha mostrado una mayor liposolubilidad y una mejor actividad anticancerígena .

En conclusión, Piperafizina A es un compuesto versátil con un potencial significativo en diversas aplicaciones científicas e industriales. Sus propiedades químicas únicas y su mecanismo de acción lo convierten en un tema de estudio valioso en los campos de la química, la biología, la medicina y la industria.

Safety and Hazards

Direcciones Futuras

Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions. Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

Análisis Bioquímico

Biochemical Properties

It is known that Piperafizine A potentiates the cytotoxicity of vincristine, an anti-cancer alkaloid known to be exported from cells by P-glycoprotein . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in the transport and metabolism of vincristine.

Cellular Effects

This compound has been observed to potentiate the cytotoxicity induced by vincristine against Moser cells, VCR-sensitive and VCR-resistant P388 cells This suggests that this compound may influence cell function by enhancing the cytotoxic effects of vincristine

Molecular Mechanism

The molecular mechanism of this compound is not fully characterized . It is known to potentiate the cytotoxicity of vincristine, suggesting it may interact with biomolecules involved in the action of vincristine

Transport and Distribution

This compound is known to potentiate the cytotoxicity of vincristine, an anti-cancer alkaloid known to be exported from cells by P-glycoprotein This suggests that this compound may interact with transporters or binding proteins involved in the transport and distribution of vincristine

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de derivados de piperazina, incluida la Piperafizina A, a menudo involucra reacciones de ciclización. Un método común es la ciclización de derivados de 1,2-diamina con sales de sulfonio. Otro enfoque incluye la reacción de Ugi, la apertura del anillo de aziridinas bajo la acción de N-nucleófilos y la cicloadición intermolecular de alquinos que llevan grupos amino .

Métodos de producción industrial: La producción industrial de derivados de piperazina se puede lograr a través de reactores discontinuos o de flujo (microondas). Un procedimiento simplificado implica la preparación de derivados de piperazina monosustituidos en una sola etapa y en una sola olla a partir de una piperazina protonada sin la necesidad de un grupo protector. Este método utiliza catálisis heterogénea por iones metálicos soportados en resinas poliméricas comerciales .

Análisis De Reacciones Químicas

Tipos de reacciones: Piperafizina A, como derivado de piperazina, puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: La piperazina se puede oxidar para formar N-óxidos de piperazina.

Reducción: Las reacciones de reducción pueden convertir los derivados de piperazina en sus aminas correspondientes.

Sustitución: La piperazina puede reaccionar con haluros orgánicos para formar piperazinas sustituidas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) se utilizan a menudo.

Sustitución: Los haluros orgánicos y las bases como el hidruro de sodio (NaH) se emplean comúnmente.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen diversas piperazinas sustituidas, que son bloques de construcción cruciales en la industria farmacéutica .

Comparación Con Compuestos Similares

- Piperafizine B

- XR334

- 2,5-Diketopiperazine derivatives

Comparison: Piperafizine A is unique due to its specific molecular structure and the presence of certain functional groups that enhance its biological activity. Compared to similar compounds like Piperafizine B and XR334, this compound has shown higher liposolubility and better anticancer activity .

Propiedades

IUPAC Name |

(3Z,6Z)-3,6-dibenzylidene-1-methylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c1-21-17(13-15-10-6-3-7-11-15)18(22)20-16(19(21)23)12-14-8-4-2-5-9-14/h2-13H,1H3,(H,20,22)/b16-12-,17-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILBTCUXPAXMSM-MCOFMCJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=CC=CC=C2)C(=O)NC(=CC3=CC=CC=C3)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1/C(=C\C2=CC=CC=C2)/C(=O)N/C(=C\C3=CC=CC=C3)/C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130603-59-7 | |

| Record name | Piperafizine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130603597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

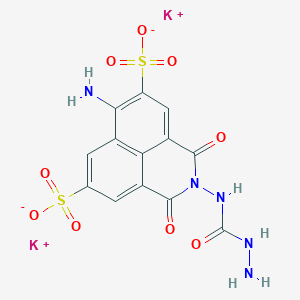

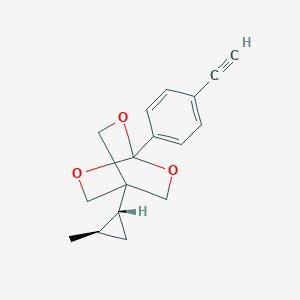

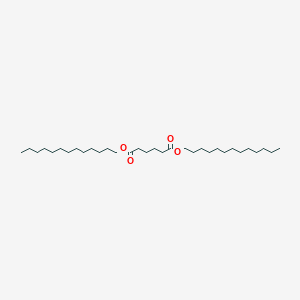

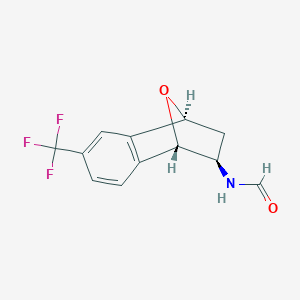

Feasible Synthetic Routes

Q1: What is the significance of Piperafizine A's synergistic activity with Vincristine?

A1: this compound demonstrates a synergistic effect with Vincristine (VCR), a commonly used chemotherapy drug. [] This synergy means that the combined effect of both compounds on cancer cells is greater than the sum of their individual effects. [] This finding is important because it suggests that this compound could potentially enhance the efficacy of Vincristine in treating certain cancers, potentially allowing for lower, less toxic doses of Vincristine to be used.

Q2: Are there any structural analogs of this compound being investigated for anticancer activity?

A3: While the provided abstracts don't directly explore structural analogs of this compound, research has focused on the development of novel 3,6-diunsaturated 2,5-diketopiperazine (2,5-DKP) derivatives inspired by natural products like Piperafizine B and XR334. [] These compounds share structural similarities with this compound and have shown promising anticancer activities against A549 and Hela cell lines. [] This suggests that modifications to the 2,5-DKP scaffold could lead to the identification of more potent and selective anticancer agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B149446.png)